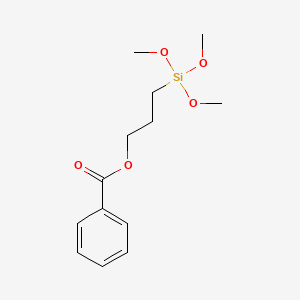
1,4-Diethoxynaphthalene
Descripción general
Descripción
1,4-Diethoxynaphthalene, also known as 1,4-Dimethoxynaphthalene, is a chemical compound with the molecular formula C12H12O2 . It is used as a reference molecule during the synthesis, separation, and analysis of derivatized naphthalenes .
Molecular Structure Analysis
The molecular structure of 1,4-Diethoxynaphthalene consists of a naphthalene core with two methoxy groups attached at the 1 and 4 positions . The molecular weight is 188.2225 g/mol .Aplicaciones Científicas De Investigación
Host–Guest Properties
1,4-Diethoxynaphthalene demonstrates notable host–guest properties. Acyclic pillar[n]naphthalene oligomers, composed of 2,3-diethoxynaphthalene units, exhibit efficient complexation with organic ammonium cations and electron-deficient neutral guests. These oligomers have comparable association constants with certain macrocyclic hosts, showcasing their potential in molecular recognition and encapsulation applications (Jia, Dong, Wang, & Li, 2019).
Green Photochemistry
1,4-Diethoxynaphthalene has been utilized in green photochemistry. Specifically, its derivative, 1,5-dihydroxynaphthalene, was employed in solar-chemical synthesis to produce Juglone, a natural dye, under environmentally friendly conditions (Oelgemöller et al., 2006).
Synthesis of Novel Compounds
The molecule has been used in the synthesis of novel 1,4-pyranonaphthoquinones through a green, catalyst- and solvent-free method. This process involves microwave irradiation and has implications in creating biologically relevant heterocycles (Bala, Rajesh, & Perumal, 2012).
Crystal Structure Analysis
The structural properties of compounds derived from 1,4-Diethoxynaphthalene have been extensively studied through crystallography. These studies reveal detailed insights into the molecular geometry and intermolecular interactions, important for material science and molecular engineering (Tsumuki et al., 2013).
Acid–Base Properties
Investigations into the acid-base behavior of derivatives, such as diaminonaphthalenes with 2,7-diethoxynaphthalene substitution, have been conducted. These studies are crucial for understanding the chemical reactivity and potential applications in pH-sensitive materials or sensors (Hibbert & Simpson, 1987).
Photooxygenation Reactions
1,4-Diethoxynaphthalene derivatives are used in photooxygenation reactions, contributing to the synthesis of naphthoquinones under green conditions. This has implications in organic synthesis and the development of environmentally friendly chemical processes (Suchard et al., 2006).
Catalytic Activity
Derivatives of 1,4-Diethoxynaphthalene have been explored for their catalytic activity, particularly in oxidation reactions. These studies contribute to the development of new catalysts and advance the field of green chemistry (Saka et al., 2013).
Propiedades
IUPAC Name |
1,4-diethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSLYKNKVQMIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500502 | |
| Record name | 1,4-Diethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethoxynaphthalene | |
CAS RN |
27294-37-7 | |
| Record name | 1,4-Diethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




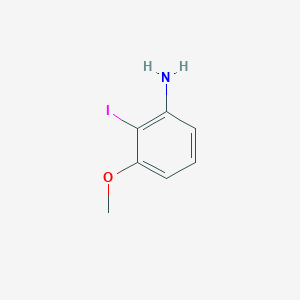
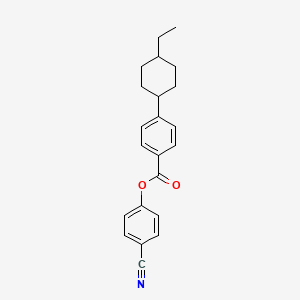

![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
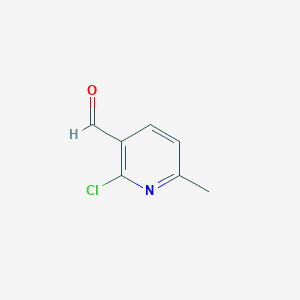
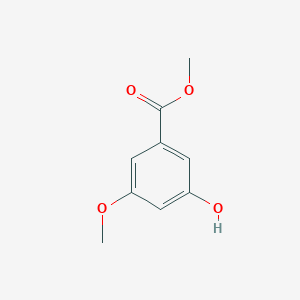
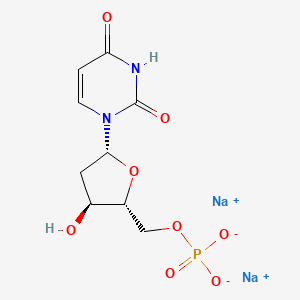
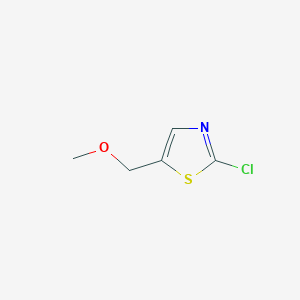
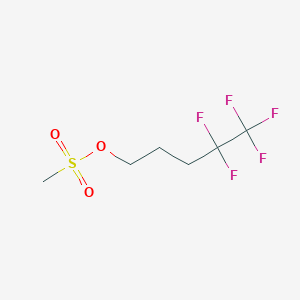
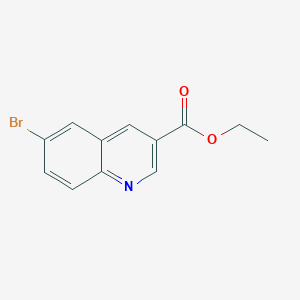
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)

